

Application Notes and Protocols for [Gln144]-PLP (139-151) in Mice

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Compound of Interest

Compound Name: [Gln144]-PLP (139-151)

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Introduction

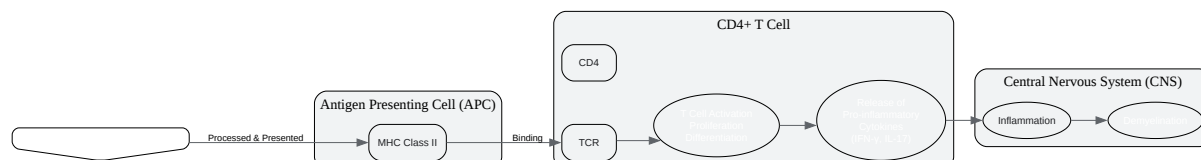
[Gln144]-PLP (139-151) is a synthetic peptide fragment of the myelin proteolipid protein (PLP). It is an analogue of the native PLP (139-151) peptide, a well-established tool for inducing Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains. EAE is the most commonly used animal model for multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS). The substitution of the native glutamine at position 144 is designed to modulate the T cell response, making **[Gln144]-PLP (139-151)** a valuable reagent for studying the intricacies of T cell activation, immune tolerance, and the pathogenesis of autoimmune diseases.^{[1][2][3][4][5]}

These application notes provide detailed protocols for the use of **[Gln144]-PLP (139-151)** in mice to induce EAE, enabling researchers to investigate disease mechanisms and evaluate potential therapeutic agents.

Mechanism of Action

[Gln144]-PLP (139-151) acts as an experimental antigen that activates T cells by binding to the T-cell Receptor (TCR).^{[1][2][4][5]} This interaction triggers a cascade of downstream signaling events, leading to T cell proliferation and differentiation. In the context of EAE, the administration of **[Gln144]-PLP (139-151)** leads to the activation of autoreactive CD4⁺ T cells.^{[6][7][8]} These activated T cells cross the blood-brain barrier, infiltrate the CNS, and initiate an

inflammatory response against the myelin sheath, resulting in the characteristic demyelination and neurological deficits observed in EAE and MS.[6][9] The pro-inflammatory cytokines IL-17 and IFN- γ , released by these activated T cells, play a crucial role in this process.[6]



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Figure 1: Simplified signaling pathway of **[Gln144]-PLP (139-151)** induced T cell activation.

Data Presentation

The following tables summarize quantitative data from studies using PLP (139-151) to induce EAE in SJL mice. This data can serve as a reference for expected outcomes when using **[Gln144]-PLP (139-151)**, although specific results may vary depending on the experimental conditions.

Table 1: EAE Induction with PLP (139-151) in SJL/J Mice[7][8][9][10]

Parameter	Value	Reference
Mouse Strain	SJL/J	[7][8][9]
Peptide Dose	20, 50, or 100 nmol	[9]
50 µg	[7][8]	
200 µg	[10]	
Adjuvant	Complete Freund's Adjuvant (CFA)	
Pertussis Toxin (PTX)	200 ng (i.p.) on days 0 and 2	[10]
Disease Onset	Beginning on Day 9	[9]
Day 8	[7][8]	
8.83 ± 1.7 days	[10]	
Maximum Clinical Score	5 (mortality)	
5	[10]	
Disease Incidence	>90%	[11]
12/12	[10]	

Table 2: Histopathological Findings in PLP (139-151)-Induced EAE[9][10]

Finding	Observation	Reference
Inflammation	CNS inflammation, edema, gliosis	[9]
Mean score: 2.4 ± 0.5	[10]	
Demyelination	Present in all mice between Days 10 and 28	
Mean score: 3.1 ± 0.4	[10]	

Experimental Protocols

Protocol 1: Induction of Relapsing-Remitting EAE (RR-EAE) in SJL/J Mice

This protocol is adapted from established methods for inducing EAE using PLP peptides.^{[6][11]}

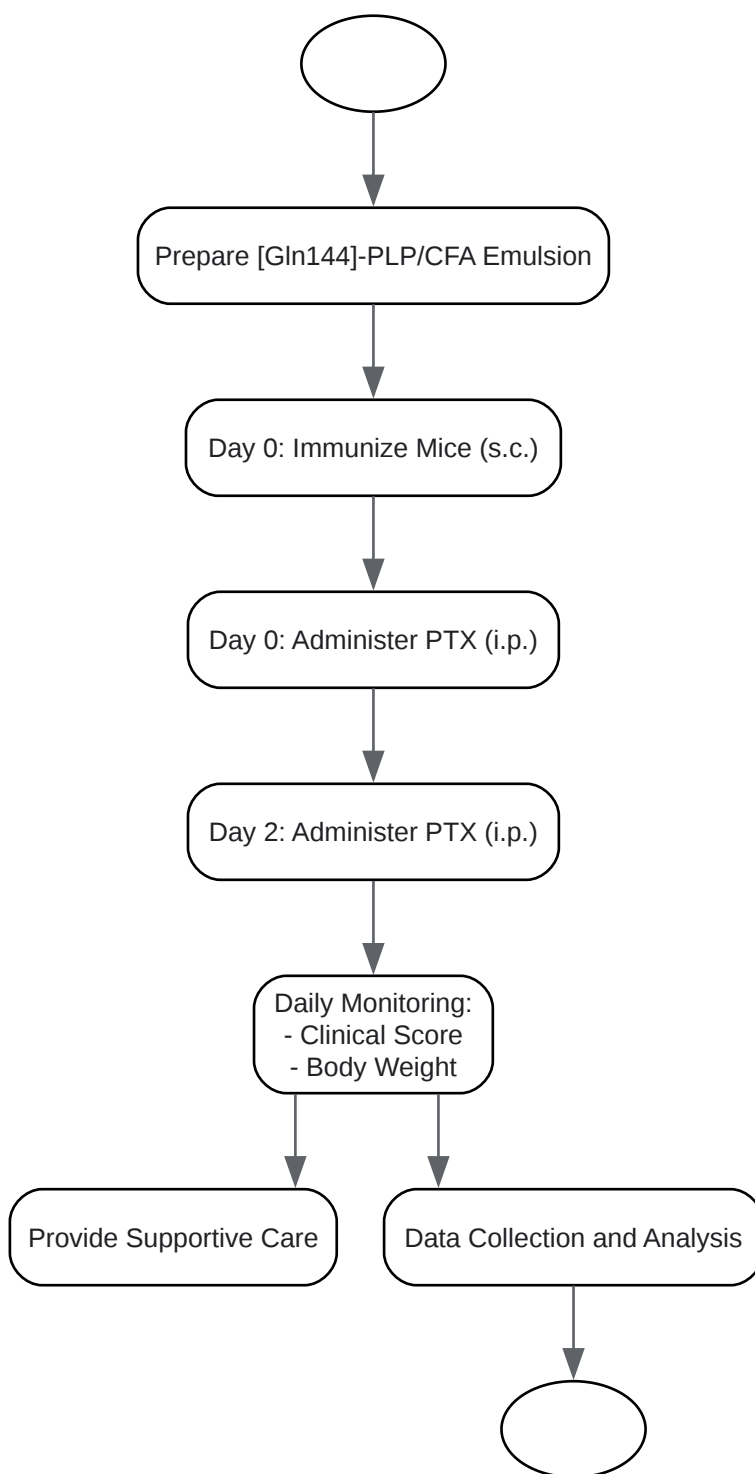
Materials:

- **[Gln144]-PLP (139-151)** peptide
- Complete Freund's Adjuvant (CFA) containing *Mycobacterium tuberculosis* H37Ra
- Pertussis toxin (PTX)
- Phosphate-buffered saline (PBS), sterile
- Female SJL/J mice, 8-12 weeks old
- Syringes and needles (27-30 gauge)

Procedure:

- Peptide Emulsion Preparation:
 - Dissolve **[Gln144]-PLP (139-151)** in sterile PBS at a concentration of 2 mg/mL.
 - Prepare an emulsion by mixing equal volumes of the peptide solution and CFA. A common method is to use two Luer-lock syringes connected by a stopcock to repeatedly force the mixture back and forth until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
- Immunization:
 - On day 0, immunize each mouse subcutaneously (s.c.) at two sites on the flank with a total of 100 μ L of the emulsion (containing 100 μ g of peptide).^[6]
- Pertussis Toxin Administration (Optional but Recommended):

- The administration of PTX can lead to an earlier onset and more severe initial wave of EAE.[\[11\]](#)
- On day 0 and day 2 post-immunization, administer 100-200 ng of PTX intraperitoneally (i.p.) in 100 μ L of sterile PBS.[\[6\]](#)[\[10\]](#)
- Monitoring:
 - Monitor the mice daily for clinical signs of EAE and body weight changes.[\[6\]](#)
 - Clinical scoring is typically performed on a scale of 0 to 5:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Hind limb paralysis
 - 4: Moribund
 - 5: Death
 - Provide supportive care, such as moistened food on the cage floor and intraperitoneal injections of saline for dehydrated mice.[\[6\]](#)



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Figure 2: Experimental workflow for EAE induction in mice.

Protocol 2: Adoptive Transfer of EAE

This protocol allows for the study of the pathogenic effects of T cells in isolation.

Materials:

- Donor SJL/J mice immunized with **[Gln144]-PLP (139-151)** as described in Protocol 1
- Naive recipient SJL/J mice
- Cell culture medium (e.g., RPMI-1640)
- Fetal bovine serum (FBS)
- Antibiotics (penicillin/streptomycin)
- **[Gln144]-PLP (139-151)** peptide
- Ficoll-Hypaque
- Sterile dissection tools and cell culture supplies

Procedure:

- Isolation of Lymph Node Cells:
 - Ten days after immunization, euthanize the donor mice and aseptically remove the draining lymph nodes (inguinal and axillary).
 - Prepare a single-cell suspension by gently grinding the lymph nodes between two frosted glass slides or using a cell strainer.
 - Wash the cells with PBS.
- In Vitro Restimulation:
 - Culture the lymph node cells at a density of 8×10^6 cells/mL in complete medium.
 - Stimulate the cells with 10 μ g/mL of **[Gln144]-PLP (139-151)** for 4 days.[\[12\]](#)
- Isolation of T Cell Blasts:

- After 4 days, harvest the T cell blasts by Ficoll-Hypaque density gradient centrifugation.
[12]
- Wash the blasts twice with sterile PBS.
- Adoptive Transfer:
 - Inject 5×10^6 to 1×10^7 T cell blasts intravenously (i.v.) into naive recipient mice.[8][12]
- Monitoring:
 - Monitor the recipient mice for clinical signs of EAE as described in Protocol 1.

Concluding Remarks

The use of **[Gln144]-PLP (139-151)** in mice provides a robust and reproducible model for studying the immunopathology of multiple sclerosis. The protocols outlined above offer a framework for inducing and analyzing EAE. Researchers should optimize experimental conditions, such as peptide and PTX dosage, based on their specific research questions and preliminary experiments.[6] Careful monitoring and ethical considerations are paramount throughout the experimental process.

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